DHFR Inhibitory Potency Against T. gondii: 2,4-Diamino-6,7-diisopropylpteridine (AH10639) vs. Pyrimethamine
In a direct biochemical comparison, 2,4-diamino-6,7-diisopropylpteridine (tested as AH10639 phosphate) inhibited recombinant Toxoplasma gondii dihydrofolate reductase (DHFR) with an IC50 in the range of 0.018–0.033 µM. This represents at least a 10-fold greater potency than the clinical standard pyrimethamine, which was tested in the same study and found to be significantly less potent [1]. The study also confirmed that AH10639 was more selective than pyrimethamine for the parasitic DHFR over the mammalian enzyme [1].
| Evidence Dimension | IC50 against recombinant T. gondii DHFR |
|---|---|
| Target Compound Data | IC50 = 0.018–0.033 µM (AH10639 phosphate) |
| Comparator Or Baseline | Pyrimethamine (IC50 > 0.33 µM, estimated >10-fold higher) |
| Quantified Difference | ≥ 10-fold greater potency (at least one order of magnitude) |
| Conditions | Recombinant T. gondii DHFR enzyme inhibition assay; Jackson et al., Antimicrob Agents Chemother, 1996. |
Why This Matters
For researchers procuring a DHFR inhibitor with superior anti-Toxoplasma potency and selectivity, this compound provides at least a 10-fold potency advantage over pyrimethamine, enabling lower working concentrations in cell-based models and reducing the likelihood of off-target mammalian DHFR inhibition at active doses.
- [1] Jackson HC, Biggadike K, McKilligin E, Kinsman OS, Queener SF, Lane A, Smith JE. 6,7-disubstituted 2,4-diaminopteridines: novel inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. Antimicrob Agents Chemother. 1996;40(6):1371-1375. PMID: 8726003. View Source
